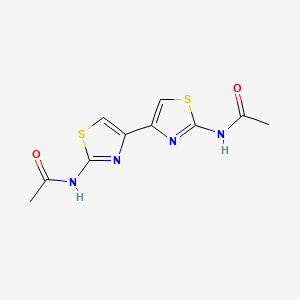
Hydroxy-PEG4-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a compound with a molecular formula of C11H22O6 and a molecular weight of 250.29 g/mol. This compound is widely used in various scientific and industrial applications due to its unique properties, such as high solubility in both aqueous and organic solvents, and its ability to form stable conjugates with other molecules.
Méthodes De Préparation
Hydroxy-PEG4-ethyl ester can be synthesized through several methods, including:
Fischer Esterification: This traditional method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Acylation of Alcohols: This method involves the reaction of alcohols with acid chlorides or anhydrides to form esters.
Transesterification: This process involves the exchange of the alkoxy group of an ester with another alcohol.
Industrial production methods often involve large-scale esterification or transesterification reactions under optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Hydroxy-PEG4-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group in the compound can be oxidized to form aldehydes or ketones under specific conditions.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) . The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and ketones .
Applications De Recherche Scientifique
Hydroxy-PEG4-ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: this compound is employed in drug delivery systems to enhance the bioavailability and reduce the immunogenicity of therapeutic agents.
Industry: It is used in the production of cosmetics, pharmaceuticals, and other products that require high solubility and stability.
Mécanisme D'action
The mechanism of action of Hydroxy-PEG4-ethyl ester involves its ability to form stable conjugates with other molecules through esterification and other chemical reactions. The compound’s hydroxyl group can participate in hydrogen bonding, enhancing the solubility and stability of the conjugated molecules . The PEG moiety provides flexibility and reduces steric hindrance, allowing for efficient interaction with molecular targets .
Comparaison Avec Des Composés Similaires
Hydroxy-PEG4-ethyl ester can be compared with other PEG derivatives, such as:
Hydroxy-PEG4-t-butyl ester: Similar in structure but with a t-butyl group instead of an ethyl group, offering different solubility and reactivity properties.
Hydroxy-PEG4-acid: Contains a carboxylic acid group instead of an ester, providing different reactivity and applications.
Hydroxy-PEG4-methyl ester: Similar to this compound but with a methyl group, affecting its solubility and reactivity.
This compound is unique due to its specific balance of hydrophilicity and reactivity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C11H22O6 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
ethyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C11H22O6/c1-2-17-11(13)3-5-14-7-9-16-10-8-15-6-4-12/h12H,2-10H2,1H3 |
Clé InChI |
PGCDRCTVDGPPLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)

![N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine](/img/structure/B13931347.png)
![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)


![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)

![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)


![7-Bromodibenzo[b,d]furan-2-carboxylic acid](/img/structure/B13931382.png)
